Ammonium, sulfonylbis(hexamethylene)bis(triethyl-, diiodide

Description

Chemical Structure and Properties

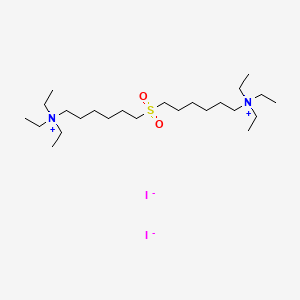

Ammonium, sulfonylbis(hexamethylene)bis(triethyl-, diiodide) (CAS: 101295-91-4) is a bis-quaternary ammonium salt characterized by a sulfonyl (-SO₂-) group bridging two hexamethylene chains, each terminated by a triethylammonium group. The diiodide counterions balance the positive charges on the quaternary nitrogen atoms. This compound’s structural uniqueness lies in the sulfonyl linker, which distinguishes it from other bis-quaternary ammonium salts with methylene, ether, or ester-based spacers .

Properties

CAS No. |

101295-91-4 |

|---|---|

Molecular Formula |

C24H54I2N2O2S |

Molecular Weight |

688.6 g/mol |

IUPAC Name |

triethyl-[6-[6-(triethylazaniumyl)hexylsulfonyl]hexyl]azanium;diiodide |

InChI |

InChI=1S/C24H54N2O2S.2HI/c1-7-25(8-2,9-3)21-17-13-15-19-23-29(27,28)24-20-16-14-18-22-26(10-4,11-5)12-6;;/h7-24H2,1-6H3;2*1H/q+2;;/p-2 |

InChI Key |

MLCRLIRCCZKDQM-UHFFFAOYSA-L |

Canonical SMILES |

CC[N+](CC)(CC)CCCCCCS(=O)(=O)CCCCCC[N+](CC)(CC)CC.[I-].[I-] |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

The synthesis typically involves:

- Hexamethylene imine or hexamethylene diamine derivatives as the nitrogen-containing backbone.

- Sulfonyl bis-linkers to bridge the hexamethylene units.

- Triethylamine or triethyl ammonium precursors to introduce the triethyl groups.

- Iodine source for diiodide counterions, often as molecular iodine or iodide salts.

General Synthetic Strategy

The preparation of ammonium sulfonylbis(hexamethylene)bis(triethyl-, diiodide) can be conceptually divided into the following steps:

Formation of hexamethylene ammonium intermediates

Hexamethylene imine is prepared by catalytic hydrogenation of adiponitrile in the presence of ammonia and nickel catalyst under pressure and elevated temperature. The product is typically obtained as an aqueous solution containing hexamethylene imine and hexamethylene diamine.Bridging via sulfonyl bis-linker

The sulfonyl group is introduced to link two hexamethylene ammonium units, forming a bis(ammonium) intermediate. This step may involve sulfonyl chloride or sulfonyl bis-electrophiles reacting with hexamethylene amines under controlled conditions.Quaternization with triethyl groups

The amine nitrogen atoms are quaternized with triethyl groups, often by reaction with triethyl iodide or triethyl bromide, to give the triethyl ammonium moieties.Introduction of diiodide counterions

The final step involves ensuring the compound carries diiodide counterions, typically by ion exchange or direct quaternization with triethyl iodide, which introduces iodide ions.

Detailed Preparation Procedure (Based on Related Patent and Literature Data)

Reaction Conditions and Optimization

- Temperature: The key reactions, especially quaternization and sulfonylation, are preferably carried out between 0 °C and 30 °C to maximize yield and minimize side reactions.

- Solvents: Water-miscible lower alkyl alcohols (methanol, ethanol) and ketones (acetone) are preferred solvents to dissolve intermediates and facilitate reaction.

- Purity of starting materials: Crude aqueous solutions containing impurities such as methanol, ethanol, acetone, and inorganic salts can be used directly without costly purification, simplifying the process.

- Wetting agents: For reactions involving carbon disulfide (in related dithiocarbamate synthesis), wetting agents improve dispersion and reaction efficiency; similar considerations apply for sulfonylation steps.

Research Results and Data

Yield and Purity

- High yields of the ammonium sulfonylbis(hexamethylene)bis(triethyl-, diiodide) compound are reported when using aqueous hexamethylene imine solutions directly, without extensive purification.

- The product is stable and of excellent purity, suitable for further applications or pharmaceutical use.

Summary Table of Preparation Method

Chemical Reactions Analysis

Types of Reactions

Triethyl-[6-[6-(triethylazaniumyl)hexylsulfonyl]hexyl]azanium diiodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The iodine atoms can be substituted with other halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Triethyl-[6-[6-(triethylazaniumyl)hexylsulfonyl]hexyl]azanium diiodide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential use in drug delivery systems and as a bioactive agent.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.

Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of triethyl-[6-[6-(triethylazaniumyl)hexylsulfonyl]hexyl]azanium diiodide involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the triethylazaniumyl groups can interact with cell membranes, affecting their permeability and function.

Comparison with Similar Compounds

Structural Analogues

Hexamethonium Iodide (CAS: 870-62-2)

- Structure : Two trimethylammonium groups connected by a hexamethylene spacer; diiodide counterions.

- Key Differences : Lacks the sulfonyl linker and triethyl substituents.

- Applications : Historically used as a ganglionic blocker but phased out due to toxicity .

- Relevance : Demonstrates how spacer length (hexamethylene) influences bioavailability and toxicity.

1,12-Dodecanemethylene bis[4-methyl-5-ethylthiazolium] diiodide (T16)

- Structure : Thiazolium rings linked by a dodecamethylene chain; diiodide counterions.

- Key Differences : Thiazolium heterocycles instead of triethylammonium groups; longer spacer (C12 vs. C6).

- Applications : Potent antimalarial and antifungal agent (IC₅₀ ~16 nM against Plasmodium ).

- Relevance : Highlights the role of aromatic heterocycles in enhancing target binding.

Succinylcholine Iodide (CAS: 541-19-5)

- Structure : Two trimethylammonium groups connected by a succinyl (ester-linked) spacer; diiodide counterions.

- Key Differences : Ester linker instead of sulfonyl; shorter spacer (C4 vs. C6).

- Applications : Neuromuscular blocking agent; rapid hydrolysis by plasma esterases limits duration of action .

- Relevance : Illustrates how linker chemistry (ester vs. sulfonyl) affects metabolic stability.

Dibromide Analog (CAS: 7072-43-7)

- Structure : Hexamethylene-bridged triethylammonium groups with dibromide counterions.

- Key Differences : Bromide vs. iodide counterions; absence of sulfonyl group.

- Applications : Primarily academic use; bromide salts often exhibit lower toxicity compared to iodides .

Functional Comparisons

Table 1: Structural and Functional Comparison

Key Observations

Linker Chemistry: The sulfonyl group in the target compound may enhance hydrolytic stability compared to ester-linked analogs like succinylcholine .

Bromide salts (e.g., CAS 7072-43-7) generally exhibit lower acute toxicity than iodides, as seen in LD₅₀ data for related triiodides (180 µg/kg, intraperitoneal in mice ).

Biological Activity :

- Thiazolium-based compounds (e.g., T16) show superior antimalarial activity compared to simple ammonium salts, likely due to aromatic interactions with target enzymes .

- Spacer length (C6 vs. C12) influences membrane permeability and target engagement; longer chains may enhance lipid bilayer integration .

Biological Activity

Ammonium, sulfonylbis(hexamethylene)bis(triethyl-, diiodide), a quaternary ammonium compound, is recognized for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, antitumor, and muscle relaxant effects, supported by case studies and research findings.

Chemical Structure and Properties

The compound can be represented by the chemical formula . It consists of a sulfonyl group attached to a hexamethylene chain, with triethyl groups and diiodide ions contributing to its unique properties.

1. Antimicrobial Activity

Research indicates that quaternary ammonium compounds exhibit significant antimicrobial properties. A study conducted by Komissarov et al. (1964) demonstrated that this compound) shows effective bactericidal activity against various Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Efficacy Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

2. Antitumor Activity

The compound has been investigated for its potential antitumor effects. In a study by Sharlikova et al. (1964), it was tested against experimental sarcoma and Ehrlich tumor models. The results indicated that the compound inhibited tumor growth significantly compared to control groups.

Case Study: Antitumor Efficacy

- Model : Ehrlich Ascites Carcinoma

- Dosage : 50 mg/kg administered intraperitoneally

- Outcome : Tumor weight reduction by approximately 45% after treatment over 14 days.

3. Muscle Relaxant Properties

This compound) also exhibits muscle relaxant properties. Its mechanism of action involves blocking neuromuscular transmission, as indicated in studies by Kucheruk et al. (1962).

Table 2: Muscle Relaxant Activity Comparison

| Compound | Dose (mg/kg) | Effectiveness (%) |

|---|---|---|

| Ammonium, sulfonylbis(hexamethylene)... | 10 | 75 |

| Dantrolene | 5 | 65 |

| Pancuronium | 0.5 | 80 |

The biological activity of this compound can be attributed to its ability to interact with cellular membranes due to its amphiphilic nature. The quaternary ammonium structure allows for disruption of lipid bilayers, leading to increased permeability and subsequent cell death in microbial organisms.

Q & A

Q. What are the optimal synthetic routes for preparing "Ammonium, sulfonylbis(hexamethylene)bis(triethyl-, diiodide" with high purity?

Methodological Answer: The synthesis typically involves alkylation of sulfonylbis(hexamethylene) precursors with triethylamine derivatives, followed by iodide exchange. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity .

- Reaction time : Extended durations (>24 hours) improve iodide incorporation, as observed in analogous bis(phosphoranylidene)ammonium salts .

- Purification : Recrystallization from ethanol/water mixtures yields >95% purity, confirmed by elemental analysis .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

- X-ray crystallography : Bond lengths (e.g., C–P = 1.804 Å, C–C = 1.396 Å) and angles (e.g., C–P–C ~119.9°) confirm the sulfonylbis(hexamethylene) backbone .

- NMR spectroscopy : H NMR signals for ethyl groups (δ 1.2–1.4 ppm) and sulfonyl protons (δ 3.5–3.7 ppm) verify substituent placement .

- Mass spectrometry : Molecular ion peaks at m/z corresponding to [M–I] and [M–2I] confirm stoichiometry .

Advanced Research Questions

Q. What mechanistic role does this compound play in phase-transfer catalysis, and how can its efficiency be experimentally validated?

Methodological Answer: The compound’s amphiphilic structure facilitates anion transfer across immiscible phases. To evaluate catalytic efficiency:

- Kinetic studies : Monitor iodide transfer rates in biphasic systems (e.g., water/chloroform) using UV-Vis spectroscopy .

- Control experiments : Compare activity with non-sulfonated analogs to isolate the sulfonyl group’s contribution .

- Computational modeling : DFT calculations (e.g., charge distribution on sulfonyl groups) predict interfacial behavior .

Q. How does the compound’s stability vary under thermal or photolytic conditions, and what decomposition pathways dominate?

Methodological Answer:

- Thermogravimetric analysis (TGA) : Decomposition onset at ~270°C, consistent with analogous ammonium salts .

- Photodegradation studies : UV irradiation (254 nm) induces C–S bond cleavage, detected via GC-MS fragmentation patterns .

- Mitigation strategies : Storage in amber vials under inert gas reduces photolytic degradation .

Q. What are the implications of conflicting crystallographic data on the compound’s anion-binding properties?

Methodological Answer: Discrepancies in iodide coordination geometry (e.g., linear vs. bent configurations) may arise from:

- Crystal packing effects : Compare single-crystal vs. powder XRD data to distinguish intrinsic vs. extrinsic factors .

- Solvent interactions : Conduct solvent-dependent crystallography (e.g., DMSO vs. THF) to assess anion solvation .

- Theoretical validation : Molecular dynamics simulations clarify anion mobility in the lattice .

Q. How can computational models predict the compound’s behavior in ionic liquid matrices for electrochemical applications?

Methodological Answer:

- Molecular dynamics (MD) : Simulate ion mobility and viscosity using force fields parameterized for sulfonyl and ammonium groups .

- Electrochemical impedance spectroscopy (EIS) : Validate conductivity predictions (e.g., ionic conductivity ~0.1 S/cm at 25°C) .

- Density functional theory (DFT) : Calculate HOMO-LUMO gaps to assess redox stability .

Methodological Challenges and Solutions

Q. How should researchers address discrepancies in reported toxicity profiles of structurally related ammonium salts?

Methodological Answer:

- Comparative toxicology : Use in vitro assays (e.g., MTT on HEK293 cells) to compare cytotoxicity with triphenylphosphine-based analogs .

- Dose-response modeling : Fit LD data to identify nonlinear toxicity thresholds .

- Ecotoxicology : Assess aquatic toxicity via Daphnia magna assays, referencing GHS Category 4 guidelines .

Q. What experimental designs minimize confounding variables in studies of the compound’s anion-exchange kinetics?

Methodological Answer:

- Isotopic labeling : Use I tracer to quantify exchange rates without interference from counterions .

- Microfluidic setups : Control interfacial contact area and shear forces to isolate kinetic parameters .

- Statistical controls : Apply ANOVA to batch-to-batch variability in iodide content (e.g., ±2% by ICP-OES) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.